Diethyl (oxiran-2-yl)phosphonate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-diethoxyphosphoryloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4P/c1-3-9-11(7,10-4-2)6-5-8-6/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCSJRADVBQCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1CO1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455752 | |
| Record name | Phosphonic acid, oxiranyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20030-44-8 | |
| Record name | Phosphonic acid, oxiranyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (oxiran-2-yl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Epoxy Phosphonates As Crucial Synthetic Intermediates
Epoxy phosphonates, including diethyl (oxiran-2-yl)phosphonate, are highly valued in organic synthesis due to the presence of the strained three-membered epoxide ring. This structural feature makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity allows for the introduction of a phosphonate (B1237965) group alongside a new functional group, leading to the formation of diverse and complex molecules.
The epoxide ring can be opened under both acidic and basic conditions, providing chemists with flexibility in designing synthetic routes. For instance, the reaction of this compound with amines can yield β-amino-α-hydroxyphosphonates, which are of interest in medicinal chemistry. Similarly, reactions with other nucleophiles like thiols, alcohols, and carbanions can lead to a wide array of functionalized phosphonate derivatives.
Furthermore, the phosphonate moiety itself is a valuable functional group. It is known to be a stable bioisostere for phosphate (B84403) groups, meaning it can mimic the role of phosphates in biological systems but with enhanced stability against hydrolysis. wikipedia.org This property makes phosphonate-containing molecules, accessible through epoxy phosphonate intermediates, promising candidates for the development of new therapeutic agents. The carbon-phosphorus bond in phosphonates is significantly more resistant to enzymatic and chemical cleavage compared to the phosphate ester bond (P-O-C). nih.gov
The versatility of epoxy phosphonates is further highlighted by their use in the synthesis of various heterocyclic compounds and as precursors to other reactive intermediates. The combination of the reactive epoxide and the stable phosphonate group in a single molecule makes them powerful tools for the construction of novel molecular architectures with potential applications in materials science and agrochemicals.
An Overview of Organophosphorus Compounds with Stable Carbon Phosphorus Bonds
Established Synthetic Routes to this compound
Traditional methods for synthesizing this compound are robust and widely documented, primarily relying on the reactivity of trivalent phosphorus compounds with suitable electrophiles.
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and a primary method for forming a carbon-phosphorus bond. wikipedia.orgjk-sci.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate (B1237965). wikipedia.orgeurekaselect.com
The general mechanism initiates with the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com In a subsequent step, the displaced halide anion attacks one of the alkyl groups on the phosphorus, leading to a dealkylation that produces the stable pentavalent phosphonate and a new alkyl halide. organic-chemistry.org
For the synthesis of this compound, the reaction is typically performed by reacting triethyl phosphite with an epihalohydrin, such as epichlorohydrin (B41342) or epibromohydrin (B142927). The reaction with chloroacetone (B47974) is an analogous process used to create β-ketophosphonates. chemicalbook.com High temperatures, often between 120°C and 160°C, are generally required to drive the reaction to completion. wikipedia.org
Table 1: Michaelis-Arbuzov Reaction Overview
| Feature | Description |
|---|---|
| Reactants | Triethyl phosphite, Epichlorohydrin or Epibromohydrin |
| Product | This compound |
| Mechanism | SN2 attack by phosphorus on the epihalohydrin, followed by dealkylation of the phosphonium intermediate. wikipedia.org |
| Conditions | Typically requires heating (120-160 °C). wikipedia.org |
A specific and highly relevant application of the Michaelis-Arbuzov reaction is the direct phosphonylation of epibromohydrin using triethyl phosphite. Epibromohydrin serves as the alkyl halide precursor, providing the necessary epoxide ring and the electrophilic carbon for the initial nucleophilic attack by the phosphite.
The reaction proceeds by heating triethyl phosphite with 1,4-dibromobutane, a related haloalkane, at elevated temperatures (e.g., 140°C). researchgate.net To favor the desired mono-substituted product, a slow addition of the triethyl phosphite to the dibromoalkane is crucial; this optimization helps to minimize the formation of di-phosphonated byproducts. researchgate.net A similar strategy is employed with epibromohydrin, where careful control of stoichiometry and reaction conditions is necessary to selectively yield this compound. The bromoethane (B45996) generated as a byproduct can be distilled off during the reaction to help monitor its progress. researchgate.net
Emerging Synthetic Strategies for this compound and Related Analogues
More recent synthetic methods offer alternative pathways, often providing milder reaction conditions, improved selectivity, or access to a broader range of functionalized analogues.
Diazo compounds are versatile intermediates in organic synthesis. researchgate.net The synthesis of α-diazophosphonates can be achieved through diazo transfer reactions. A common method involves reacting benzylphosphonates with a sulfonyl azide (B81097), such as tosyl azide (TsN₃) or p-acetamidobenzenesulfonyl azide, in the presence of a base like potassium tert-butoxide (KOtBu). nih.govorgsyn.org This approach is general, tolerates various functional groups, and is scalable. nih.gov
Once the α-diazophosphonate is formed, it serves as a precursor to the epoxy phosphonate. The transformation can proceed through several pathways, including reactions with carbonyl compounds. These versatile diazo intermediates are used in cyclopropanations, rearrangements, and carbene insertion reactions, highlighting their potential for constructing complex molecules. researchgate.net
Table 2: Diazo Transfer Reaction for α-Diazophosphonate Synthesis
| Reactants | Reagents | Product |
|---|---|---|
| Benzylphosphonate | Tosyl azide (TsN₃), Potassium tert-butoxide (KOtBu) | α-Aryl-α-diazophosphonate nih.gov |
The Pudovik reaction involves the addition of a dialkyl phosphite, such as diethyl phosphite, across a carbon-heteroatom double bond, typically a C=O (aldehyde or ketone) or C=N (imine) bond. wikipedia.orgmdpi.com This reaction is usually catalyzed by a base and provides a direct route to α-hydroxyphosphonates or α-aminophosphonates. wikipedia.orgnih.gov
In the context of synthesizing precursors for this compound, the Pudovik reaction can be adapted. For instance, the reaction of diethyl phosphite with an α-halo aldehyde (e.g., 2-chloroacetaldehyde) would yield a diethyl (1-hydroxy-2-chloroethyl)phosphonate intermediate. Subsequent treatment of this intermediate with a base would induce an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the desired oxirane ring. Modern approaches have optimized this reaction using continuous flow reactors, which allow for better control, reduced reaction times, and improved yields. mdpi.com
The phospha-Michael addition is a powerful C-P bond-forming reaction that involves the conjugate addition of a nucleophilic phosphorus species, typically a dialkyl phosphite, to an activated α,β-unsaturated compound. nih.govthieme-connect.de This reaction is highly versatile and can be catalyzed by various agents, including bases, acids, and metal oxides. nih.gov
While not a direct route to this compound, the Michael addition is critical for synthesizing functionalized phosphonates that can be converted into epoxides in subsequent steps. For example, a dialkyl phosphite can be added to an α,β-unsaturated aldehyde or ketone. The resulting adduct, a γ-ketophosphonate, contains a carbonyl group that can be reduced to a secondary alcohol. This alcohol can then be used to direct a subsequent epoxidation of a nearby double bond, or the entire molecule could be subjected to conditions that form an epoxide from other functional groups introduced via the Michael acceptor. The reaction's effectiveness depends on the structure of the Michael acceptor and the reaction conditions. rsc.org
Alternative P-C Bond Forming Reactions (e.g., Grignard, Friedel-Crafts)
The formation of the phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry. While traditional methods like the Michaelis-Arbuzov and Pudovik reactions are common, alternative strategies such as those involving Grignard reagents and Friedel-Crafts reactions offer different pathways to phosphonate structures. However, their specific application to the direct synthesis of this compound is not extensively documented in mainstream literature. The high reactivity of the epoxide ring poses a challenge for the harsh conditions often associated with these methods.
Grignard reagents (RMgX) are powerful nucleophiles widely used for forming carbon-carbon bonds. In the context of phosphonate synthesis, they can react with phosphorus-containing electrophiles like phosphoryl chlorides. For instance, the reaction of a Grignard reagent with diethyl chlorophosphate could theoretically form a P-C bond. However, creating the specific (oxiran-2-yl)methyl Grignard reagent is complicated by the reactivity of the epoxide ring, which is susceptible to opening by the Grignard reagent itself. A more plausible, though still challenging, approach would be the reaction of a suitable phosphorus-centered nucleophile with a pre-formed electrophile containing the oxirane ring, but this falls outside the typical Grignard-based P-C bond formation. Generally, Grignard reagents are known to react with epoxides, leading to ring-opening, a reaction that is synthetically useful for creating alcohols but would prevent the direct formation of the target phosphonate. youtube.comyoutube.com
The Friedel-Crafts reaction, a classic method for alkylating or acylating aromatic rings, can also be adapted for P-C bond formation. mt.comorganic-chemistry.org This typically involves the reaction of an aromatic compound with a phosphorus-containing electrophile, such as phosphorus trichloride (B1173362) or a phosphonate derivative, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). mt.comresearchgate.net For example, dimethyl 2-oxopropylphosphonate and diethyl 2,2-diethoxyethylphosphonate have been shown to react with electron-rich arenes in the presence of trifluoromethanesulfonic acid to yield β,β-diarylphosphonates. researchgate.net While this demonstrates the feasibility of Friedel-Crafts-type reactions for creating P-C bonds, its application to a non-aromatic, sensitive substrate like an epoxide is not a standard transformation. The strongly acidic conditions of the Friedel-Crafts reaction would likely lead to the rapid polymerization or rearrangement of the oxirane ring.
Biocatalytic Approaches to Epoxy Phosphonates and their Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions, preserving sensitive functional groups like epoxides, and can exhibit high stereoselectivity, which is crucial for the synthesis of biologically active compounds.
Photobiocatalytic Conversions of Epoxy Phosphonates
A novel approach combining photocatalysis and biocatalysis has been successfully employed for the conversion of epoxy phosphonates. Research has demonstrated the effective use of cyanobacterial strains as photobiocatalysts to transform epoxymethyl dimethyl phosphonate, a close analogue of the title compound. researchgate.netrsc.orgrushim.ru In these systems, the cyanobacteria utilize light energy to drive the metabolic conversion of the substrate.
The primary product of this bioconversion is dimethyl (1E)-3-hydroxyprop-1-enylphosphonate, a valuable and rare compound. rsc.org This reaction represents an isomerization of the epoxy phosphonate, showcasing the ability of these biocatalysts to perform complex chemical transformations with high precision. Among the tested strains, Synechococcus bigranulatus and Limnospira species have shown exceptional efficiency, achieving over 99% conversion of the starting material. mt.comrsc.org The success of this method highlights the potential of photobiocatalysis for the green synthesis of functionalized phosphonates from epoxy precursors.
Photobiocatalytic Conversion of Epoxymethyl Dimethyl Phosphonate
| Cyanobacterial Strain | Conversion Rate (%) | Time for Max Conversion | Reference |
|---|---|---|---|
| Synechococcus bigranulatus | >99% | 7 days | mt.comrsc.org |
| Limnospira sp. | 99% | 24 hours | mt.com |
| Leptolyngbya foveolarum | 96% | 7 days | mt.com |
| Nodularia moravica | 76% | 7 days | mt.com |
Enzymatic Synthesis of Phosphonate Compounds
The enzymatic synthesis of phosphonates is a well-established field, leveraging nature's machinery for creating the stable C-P bond. sigmaaldrich.com Phosphonates are known to act as mimics of natural phosphates and carboxylates, often functioning as potent enzyme inhibitors. researchgate.netnih.gov This has driven research into the biosynthetic pathways of natural phosphonate products like the antibiotic fosfomycin (B1673569). nih.gov
The biosynthesis of many phosphonates begins with the rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme PEP mutase. organic-chemistry.org This key step initiates the formation of the C-P bond. Subsequent enzymatic reactions, such as those catalyzed by decarboxylases and transaminases, can then modify the phosphonate core to produce a variety of final products. organic-chemistry.org
While the direct enzymatic synthesis of this compound has not been specifically detailed, the principles of enzymatic phosphonate synthesis are broadly applicable. Enzymes capable of breaking C-P bonds, such as phosphonatases and C-P lyases, are also known, highlighting the diverse enzymatic toolkit available for phosphonate metabolism and synthesis. sigmaaldrich.com The chemoenzymatic synthesis, which combines chemical steps with enzymatic transformations, is a powerful strategy for producing complex phosphonate derivatives. nih.gov This approach could potentially be used to synthesize chiral epoxy phosphonates by, for example, the enzymatic epoxidation of a corresponding unsaturated phosphonate precursor.
Key Enzymes in Phosphonate Biosynthesis
| Enzyme Class | Function | Example Substrate/Product | Reference |
|---|---|---|---|
| PEP Mutase | Catalyzes C-P bond formation | Phosphoenolpyruvate → Phosphonopyruvate | organic-chemistry.org |
| Phosphonatases | Cleavage of C-P bonds | Phosphonopyruvate, Phosphonoacetate | sigmaaldrich.com |
| C-P Lyase Complex | Cleavage of C-P bonds | Various alkylphosphonates | sigmaaldrich.com |
Stereochemical Aspects in Diethyl Oxiran 2 Yl Phosphonate Synthesis
Stereoselective Synthesis of Diethyl (oxiran-2-yl)phosphonate
The creation of this compound with a defined stereochemistry is a significant challenge that has been addressed through various synthetic strategies. One notable approach involves the dynamic kinetic resolution of racemic starting materials. For instance, the synthesis of enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones can be achieved through the dynamic kinetic resolution of a racemic γ-keto acid using (R)- and (S)-phenylglycinol. chemistryviews.org This method establishes two contiguous chiral centers, which can then be further elaborated. chemistryviews.org
Another strategy focuses on the diastereoselective addition of phosphites to chiral intermediates. The highly diastereoselective addition of trimethyl phosphite (B83602) to N-acyliminium ion intermediates is a key step in the synthesis of stereochemically defined phosphonate (B1237965) derivatives. chemistryviews.org These methods underscore the importance of controlling stereochemistry during the initial formation of the phosphonate structure.
Enantioselective Synthesis via Hydrolytic Kinetic Resolution
Hydrolytic kinetic resolution (HKR) has emerged as a powerful tool for the enantioselective synthesis of chiral epoxides, including this compound. This method utilizes chiral catalysts to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high enantiomeric excess. While specific examples detailing the HKR of this compound are not abundant in the provided results, the principle is widely applicable.
Dynamic kinetic resolution (DKR) represents a related and highly efficient strategy. In DKR, a racemic starting material is converted into a single enantiomer of the product. This is often achieved by combining a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. For example, the electrochemical oxidative dynamic kinetic resolution of phosphines has been demonstrated using chiral supporting electrolytes, highlighting a promising approach for creating enantioenriched phosphorus compounds. chemrxiv.org
Control of Stereochemistry in Epoxide Ring-Opening Reactions
The epoxide ring of this compound is susceptible to nucleophilic attack, and the stereochemical outcome of this ring-opening is highly dependent on the reaction conditions. The reactions generally proceed via an SN2 mechanism, which involves the inversion of stereochemistry at the site of attack. libretexts.orgkhanacademy.org
Under basic or neutral conditions, strong nucleophiles will attack the less sterically hindered carbon of the epoxide ring. khanacademy.orgchemistrysteps.com This regioselectivity is a classic feature of the SN2 reaction. The result is the formation of a product with a trans relationship between the newly introduced nucleophile and the existing substituent on the adjacent carbon. libretexts.org
Table 1: Regio- and Stereoselectivity in Epoxide Ring-Opening Reactions
| Reaction Condition | Nucleophile Type | Site of Attack | Stereochemical Outcome |
| Basic/Neutral | Strong | Less substituted carbon | Inversion (Anti-addition) |
| Acidic | Weak | More substituted carbon | Inversion (Anti-addition) |
Diastereoselective Transformations Leading to Phosphonate Derivatives
The inherent chirality of this compound can be leveraged to direct the stereochemistry of subsequent transformations, leading to a variety of diastereomerically enriched phosphonate derivatives. For example, the 1,3-dipolar cycloaddition of nitrones to alkenes is a powerful method for constructing five-membered heterocyclic rings with high diastereoselectivity.
A notable application is the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate (B1232345). nih.gov These reactions lead to the formation of functionalized isoxazolidines, which can then be converted into stereochemically defined (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates. nih.gov The stereochemistry of the final products is established based on conformational analyses using various NMR techniques. nih.gov
Construction of P-Stereogenic Centers in Organophosphorus Compounds
The synthesis of organophosphorus compounds with a stereogenic phosphorus center, known as P-stereogenic compounds, is a challenging yet highly rewarding area of research. researchgate.netnih.gov These compounds have found applications as chiral ligands in asymmetric catalysis and as key components of pharmaceuticals. researchgate.net
One approach to constructing P-stereogenic centers involves the use of chiral nucleophilic catalysis. nih.gov In this method, a racemic H-phosphinate species can be coupled with a nucleophilic alcohol in the presence of a chiral catalyst. This process can lead to the formation of chiral phosphonate products with modest enantioselectivity. nih.gov
Another strategy involves the desymmetrization of prochiral phosphinamides or the kinetic resolution of racemic ones. chemrxiv.org Palladium/chiral norbornene cooperative catalysis has been successfully employed for the desymmetrization/kinetic resolution of phosphinamides, yielding P-stereogenic products with excellent stereoselectivities. chemrxiv.org These methods demonstrate the potential for creating structurally diverse and enantiomerically enriched P-stereogenic compounds from readily available starting materials. chemrxiv.org
Reactivity and Reaction Pathways of Diethyl Oxiran 2 Yl Phosphonate
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The three-membered epoxide ring in Diethyl (oxiran-2-yl)phosphonate is susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
General Nucleophilic Attack Modalities on this compound
The ring-opening of epoxides is a well-established transformation in organic synthesis, and this compound is no exception. The reaction is driven by the relief of ring strain in the epoxide. Nucleophiles can attack either of the two carbon atoms of the oxirane ring. The regioselectivity of this attack is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions (e.g., acidic or basic catalysis).
Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom (a typical SN2 reaction). For this compound, this would be the terminal CH₂ group of the oxirane. In contrast, under acidic conditions, the epoxide oxygen is first protonated, making the oxirane carbons more electrophilic. In this case, the nucleophile may preferentially attack the more substituted carbon atom, which can better stabilize a partial positive charge.
A wide array of nucleophiles can be employed for the ring-opening of epoxides, leading to a variety of substituted β-hydroxyphosphonates. Common nucleophiles include:
Amines: Primary and secondary amines react with epoxides to yield β-amino alcohols. This reaction is a fundamental method for the synthesis of these important compounds. rroij.comorganic-chemistry.orgrsc.org The aminolysis of epoxides can be catalyzed by various agents, including zinc(II) perchlorate, indium tribromide, and even silica (B1680970) gel, often proceeding with high regioselectivity. rroij.comorganic-chemistry.org
Thiols: Thiolates are excellent nucleophiles and readily open epoxide rings to form β-hydroxy thioethers. These reactions can often be performed in water without the need for a catalyst. arkat-usa.org
Azides: The azide (B81097) ion (N₃⁻) is another effective nucleophile for epoxide ring-opening, leading to the formation of β-azido alcohols. These products are valuable intermediates, as the azido (B1232118) group can be readily reduced to an amine or participate in cycloaddition reactions. The reaction of epoxides with sodium azide can be facilitated by reagents like ammonium (B1175870) sulfate (B86663). nih.gov
Grignard Reagents: Organometallic reagents such as Grignard reagents (RMgX) can also open epoxide rings, forming new carbon-carbon bonds. However, the reactivity of Grignard reagents with multifunctional compounds like this compound can sometimes be complex, and the presence of the phosphonate (B1237965) group might influence the reaction outcome. globalauthorid.comnih.gov
The resulting β-substituted-α-hydroxyphosphonates are versatile synthetic intermediates. nih.govresearchgate.net For instance, the hydroxyl group can be further functionalized, or the phosphonate moiety can be modified.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Epoxides
| Nucleophile | Product Type | Catalyst/Conditions | Reference |
| Amines | β-Amino alcohols | Zinc(II) perchlorate, Indium tribromide, Silica gel, Acetic acid | rroij.comorganic-chemistry.orgrsc.org |
| Thiols | β-Hydroxy thioethers | Water, 70°C | arkat-usa.org |
| Sodium Azide | β-Azido alcohols | (NH₄)₂SO₄, MeOH | nih.gov |
| Acetic Acid | β-Acetoxy alcohols | Glacial AcOH | nih.gov |
Palladium-Catalyzed Ring-Opening Reactions of Epoxy Vinyl Phosphonates
Palladium catalysis offers a powerful tool for the stereospecific and regioselective ring-opening of epoxides. While direct palladium-catalyzed ring-opening of this compound is not extensively documented, studies on closely related γ,δ-epoxy vinyl phosphonates provide significant insight into this reactivity. researchgate.net
In these systems, a palladium(0) catalyst can facilitate the addition of nucleophiles, such as primary alcohols, to the epoxide ring. These reactions are often highly stereospecific. For example, the palladium-catalyzed reaction of trans-epoxy vinyl phosphonates with benzyl (B1604629) alcohol yields monoprotected syn-diols, while the corresponding cis-epoxides lead to the anti-diastereomers. researchgate.net This stereochemical outcome is consistent with a double inversion mechanism at the carbon atom undergoing substitution.
The synthetic utility of this methodology is demonstrated by the subsequent transformations of the resulting vinyl phosphonates. Hydrogenation of the double bond followed by base-catalyzed cyclization can produce phostones (cyclic phosphonates) with high diastereoselectivity. researchgate.net This approach highlights the potential for palladium catalysis to enable the synthesis of complex phosphorus-containing heterocycles from epoxy phosphonate precursors.
Furthermore, palladium-catalyzed reactions have been employed for the cross-coupling of vinyl phosphonates with aryl halides (Heck reaction), showcasing the versatility of palladium chemistry in modifying phosphonate-containing molecules. researchgate.net
Reactions with Hydroxylamine (B1172632) Group-Containing Substrates
The reaction of epoxides with hydroxylamine or its derivatives provides a direct route to β-(hydroxyamino) alcohols or related structures. These products are of interest in medicinal chemistry and as synthetic intermediates. The nucleophilic attack can occur through the nitrogen atom of the hydroxylamine.
For instance, the scandium–bipyridine catalyzed enantioselective addition of O-alkyl hydroxylamines to meso-epoxides has been reported as a method for synthesizing chiral β-(alkoxyamino) alcohols. rroij.com This demonstrates the feasibility of using hydroxylamine derivatives as nucleophiles for epoxide ring-opening.
While specific examples detailing the reaction of this compound with hydroxylamine are not prevalent in the literature, the general reactivity of epoxides suggests that such a reaction would proceed to yield the corresponding β-(hydroxyamino)-α-hydroxyphosphonate. The regioselectivity would likely favor attack at the terminal carbon of the epoxide ring.
Transformations Involving the Phosphonate Group of this compound
The diethyl phosphonate moiety of the title compound can undergo several characteristic reactions, most notably hydrolysis of the ester groups to the corresponding phosphonic acid. The mechanism of this hydrolysis can be influenced by the reaction conditions.
Hydrolysis of Phosphonate Esters to Phosphonic Acids
The conversion of dialkyl phosphonates to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. researchgate.net This hydrolysis is typically achieved under acidic conditions, as basic hydrolysis often leads to the monoester. nih.gov
The acidic hydrolysis of phosphonate esters like this compound is a two-step process, proceeding through a phosphonic acid monoester intermediate. nih.gov The complete hydrolysis to the phosphonic acid generally requires forcing conditions, such as refluxing with concentrated hydrochloric or hydrobromic acid. nih.gov
It is important to note that the oxirane ring is also sensitive to strongly acidic conditions and may undergo hydrolysis or other acid-catalyzed rearrangements concurrently with the phosphonate ester hydrolysis. Therefore, careful control of reaction conditions is necessary to achieve the desired transformation selectively.
Table 2: Conditions for Hydrolysis of Dialkyl Phosphonates
| Reagent | Conditions | Product | Reference |
| Concentrated HCl | Reflux | Phosphonic Acid | nih.gov |
| Concentrated HBr | Reflux | Phosphonic Acid | nih.gov |
| Me₃SiBr then MeOH/H₂O | Two steps | Phosphonic Acid | nih.gov |
Base-Catalyzed Reactions and Rearrangements of Phosphonate Derivatives
The reaction of this compound under basic conditions is primarily characterized by the nucleophilic ring-opening of the strained epoxide. This process is a classic example of an SN2 mechanism, where the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.com The inherent ring strain of the epoxide (approximately 13 kcal/mol) provides a significant thermodynamic driving force for the reaction, allowing it to proceed even with moderately reactive nucleophiles. masterorganicchemistry.com In the case of this compound, the attack occurs at the terminal methylene (B1212753) carbon (C3), leading to the formation of a secondary alcohol with the nucleophile attached to the terminal carbon.
Commonly used strong nucleophiles/bases for this transformation include hydroxides, alkoxides, Grignard reagents, and organolithium compounds. masterorganicchemistry.com The reaction typically involves the initial attack of the nucleophile, followed by a protonation step during workup to yield the final alcohol product. masterorganicchemistry.com
Beyond simple ring-opening, phosphonate derivatives can undergo specific base-catalyzed rearrangements, most notably the rsc.orgrsc.org-phospha-Brook rearrangement. nih.govrsc.org This rearrangement involves the migration of a phosphoryl group from a carbon atom to the oxygen of an adjacent alkoxide. For this to occur with a derivative of this compound, the initial epoxide ring-opening would need to generate an α-hydroxyphosphonate. Subsequent deprotonation of the hydroxyl group by a strong base creates an alkoxide, which can then trigger the migration of the phosphonate group from the adjacent carbon to the oxygen. rsc.org For instance, the reaction of α-hydroxy phosphates with a base like tBuOK can initiate a cascade involving a rsc.orgrsc.org-phospha-Brook rearrangement to generate a reactive carbanion intermediate. nih.gov
The table below summarizes typical base-catalyzed ring-opening reactions.
| Nucleophile | Solvent | Product Type | Mechanism |
| Sodium Hydroxide (NaOH) | Water (H₂O) | 1,2-Diol | SN2 |
| Sodium Methoxide (NaOMe) | Methanol (MeOH) | β-Methoxy alcohol | SN2 |
| Phenylmagnesium Bromide (PhMgBr) | THF / Diethyl ether | β-Hydroxy phosphonate with a phenyl group | SN2 |
| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl ether | β-Hydroxy phosphonate (reduction) | SN2 |
Cycloaddition Reactions of this compound Intermediates
This compound is not typically used directly in cycloaddition reactions. Instead, it serves as a precursor to reactive intermediates, such as vinylphosphonates or iminophosphonates, which then participate in various cycloaddition pathways to form complex heterocyclic structures.
Hetero-Diels-Alder Cycloadditions for Aminophosphonic Derivatives
The synthesis of aminophosphonic acid derivatives can be achieved via hetero-Diels-Alder reactions. researchgate.net This approach involves the transformation of this compound into a suitable diene or dienophile containing a nitrogen atom. A common strategy involves converting the epoxide to an α-aminophosphonate, which is then elaborated into a species like a diethyl (N-acyliminomethyl)phosphonate. These iminophosphonates can act as heterodienes in [4+2] cycloadditions with electron-rich alkenes (dienophiles), such as enol ethers. rsc.org
The reactivity in these inverse-electron-demand hetero-Diels-Alder reactions is enhanced by the presence of electron-withdrawing groups on the diene, such as the phosphonate group. rsc.org These reactions provide a direct route to variously substituted 3,4-dihydro-2H-pyrans and other nitrogen-containing heterocycles, which are precursors to aminophosphonic acids. rsc.orgresearchgate.net For example, (N-acyliminomethyl)phosphonates can react with electron-rich dienes to yield 3-(diethoxy)phosphoryl-2-azabicyclo[2.2.1]hept-5-enes. researchgate.net
Dipolar Cycloaddition Pathways
1,3-dipolar cycloadditions represent a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgijrpc.com Intermediates derived from this compound, particularly vinylphosphonates, are excellent dipolarophiles for these reactions. The conversion of the epoxide to a vinylphosphonate (B8674324) can be achieved through ring-opening followed by elimination.
This vinylphosphonate intermediate can then react with various 1,3-dipoles:
With Diazo Compounds: The base-mediated 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds is a convenient method for synthesizing pyrazolylphosphonates. rsc.org For instance, the reaction of a 1-formamidovinylphosphonate with an aryldiazomethane under basic conditions (K₂CO₃/MeOH) yields 5-aryl-substituted pyrazol-3-ylphosphonates. rsc.org
With Nitrones: Nitrones, which are N-oxides of imines, are another class of 1,3-dipoles that react with vinylphosphonates. ijrpc.com The cycloaddition of a C-(diethoxyphosphoryl)nitrone with an alkene like dimethyl maleate (B1232345) can produce a functionalized (isoxazolidin-3-yl)phosphonate diastereospecifically. mdpi.comnih.gov These isoxazolidines are versatile intermediates that can be further transformed into functionalized (pyrrolidin-2-yl)phosphonates. mdpi.comnih.gov
With Azides: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne or a strained alkene is a cornerstone of click chemistry, yielding 1,2,3-triazoles. wikipedia.org A vinylphosphonate derived from the epoxide can react with an organic azide, often catalyzed by copper(I), to produce a phosphonate-substituted triazole. wikipedia.org
The table below details examples of dipolar cycloaddition reactions involving phosphonate intermediates.
| Intermediate | 1,3-Dipole | Catalyst/Conditions | Product | Reference(s) |
| 1-Formamidovinylphosphonate | Aryldiazomethane | K₂CO₃ / MeOH | Pyrazol-3-ylphosphonate | rsc.org |
| C-(Diethoxyphosphoryl)nitrone | Dimethyl maleate | Toluene, 60°C | (Isoxazolidin-3-yl)phosphonate | mdpi.comnih.gov |
| Vinylphosphonate | Organic Azide | Copper(I) | 1,2,3-Triazole phosphonate | wikipedia.org |
Regioselectivity in Epoxy Phosphonate Reactions
The regioselectivity of the epoxide ring-opening reaction is a critical aspect of the chemistry of this compound, as it determines the final structure of the product. The outcome of the nucleophilic attack is highly dependent on the reaction conditions (acidic vs. basic) and is influenced by steric and electronic factors. d-nb.infoyoutube.com
Under basic or nucleophilic conditions , the reaction proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org In this regime, the nucleophile attacks the sterically less hindered carbon atom. d-nb.info For this compound, this corresponds to the terminal methylene carbon (Cβ relative to the phosphonate group), as it is more accessible than the carbon atom bearing the phosphonate group (Cα). masterorganicchemistry.comyoutube.com This regioselectivity is primarily governed by steric hindrance, also described as Pauli repulsion between the electron clouds of the incoming nucleophile and the epoxide substrate. d-nb.inforesearchgate.net
Under acidic conditions , the mechanism shifts to be more SN1-like. libretexts.org The epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.com The nucleophilic attack then occurs at the carbon atom that can better stabilize the developing positive charge in the transition state. d-nb.info For many unsymmetrical epoxides, this leads to attack at the more substituted carbon. libretexts.org In the case of this compound, the electron-withdrawing nature of the phosphonate group would destabilize an adjacent carbocation. However, quantum chemical analyses on similar systems suggest that even under acidic conditions, factors like the pre-distortion of the substrate upon protonation can favor attack at the more substituted (α) position to achieve a lower energy transition state. d-nb.inforesearchgate.net While enzymatic reactions have shown high α-position regioselectivity, chemical methods under acidic conditions often yield a mixture of regioisomers, with the preferred site of attack depending on the specific substrate and nucleophile. nih.gov
The following table summarizes the controlling factors for regioselectivity.
| Condition | Mechanism | Site of Attack | Controlling Factor | Reference(s) |
| Basic / Nucleophilic | SN2 | Less substituted carbon (β-position) | Steric hindrance (Pauli repulsion) | masterorganicchemistry.comd-nb.info |
| Acidic | SN1-like | More substituted carbon (α-position) often favored | Electronic stabilization / Activation strain | d-nb.infolibretexts.org |
Advanced Synthetic Transformations Involving Diethyl Oxiran 2 Yl Phosphonate
Utilization as a Precursor for Hydroxyalkyl Phosphonates
The epoxide ring of diethyl (oxiran-2-yl)phosphonate is susceptible to nucleophilic attack, leading to the formation of β-hydroxyalkyl phosphonates. This ring-opening reaction is a cornerstone of its synthetic utility, allowing for the introduction of a hydroxyl group and a phosphonate (B1237965) moiety in a single step.
The reaction proceeds via a regioselective attack of a nucleophile at the less hindered carbon of the epoxide ring. A variety of nucleophiles, including amines, can be employed in this transformation. For instance, reaction with dibenzylamine, followed by hydrogenolytic removal of the benzyl (B1604629) groups, provides a straightforward route to diethyl 2-amino-1-hydroxyethylphosphonate and diethyl 3-amino-2-hydroxypropylphosphonate. scite.ai This method offers a reliable way to synthesize these valuable amino-functionalized hydroxyalkyl phosphonates.
Similarly, the reaction with azides can be used to introduce an azido (B1232118) group, which can then be further transformed. This approach has been utilized in the synthesis of 1-hydroxy-2-(1,2,3-triazol-1-yl)ethylphosphonates and 2-hydroxy-3-(1,2,3-triazol-1-yl)propylphosphonates through a subsequent 1,3-dipolar cycloaddition with alkynes. researchgate.net
The resulting α-hydroxyphosphonates are themselves important compounds and can serve as intermediates for further synthetic manipulations. mdpi.com For example, the hydroxyl group can be acylated to produce α-acyloxyphosphonates, which have shown herbicidal activity. mdpi.com
Role in Vinyl Phosphonate Synthesis
Vinyl phosphonates are important synthetic intermediates, and this compound can be indirectly utilized in their synthesis. While not a direct precursor, the hydroxyalkyl phosphonates derived from it can be converted to vinyl phosphonates through elimination reactions.
For instance, the Heck reaction, a palladium-catalyzed cross-coupling reaction, is a common method for synthesizing vinyl phosphonates. researchgate.net This reaction typically involves the coupling of an aryl or vinyl halide with an alkene. Although diethyl vinylphosphonate (B8674324) itself can be used in these reactions, the functionalized vinyl phosphonates are often targeted. researchgate.netcore.ac.uk The synthesis of (E)-2-aryl vinyl phosphonate derivatives has been achieved by reacting 1-nitro-2-aryl-vinyl derivatives with a phosphorus reagent. google.com
Application in the Synthesis of Phostones
Phostones, which are cyclic esters of phosphonic acids, represent an important class of phosphorus-containing heterocycles. nih.gov this compound and its derivatives can serve as precursors for the synthesis of these compounds. The formation of the phostone ring often involves an intramolecular cyclization reaction.
The synthesis of phostones can be achieved through various strategies, including intramolecular Heck cross-coupling reactions of appropriately substituted precursors. nih.gov For example, benzofused phostone derivatives have been synthesized via the intramolecular Heck cross-coupling of 1,3-dienylphosphonates. nih.gov Another approach involves the Michael addition of a phosphonate to an α,β-unsaturated ketone, followed by an intramolecular transesterification to form the phostone ring. nih.gov These methods highlight the versatility of phosphonate chemistry in constructing complex heterocyclic systems. nih.govresearchgate.net
This compound as a Coupling Agent in Material Surface Functionalization
The phosphonate group exhibits a strong affinity for various metal and metal oxide surfaces, making phosphonate-containing molecules excellent candidates for surface modification. This compound, with its reactive epoxide ring, offers a versatile platform for creating functionalized surfaces.
Functionalization of Transition Metal and Metal Oxide Surfaces
Phosphonate-based molecules can form stable, self-assembled monolayers on a variety of oxide surfaces, including those of titanium, zirconium, and aluminum. nih.govresearchgate.netrsc.org This property is exploited to alter the surface properties of materials, for instance, to improve biocompatibility, enhance adhesion, or introduce specific functionalities. The phosphonate group acts as a robust anchor to the surface. researchgate.netnih.gov
The functionalization process often involves the direct attachment of the phosphonate to the surface hydroxyl groups. researchgate.net The stability of the resulting bond is a key advantage of using phosphonates for surface modification. nih.gov
In Situ Selective Hydrolysis and Epoxide Ring Opening for Surface Modification
The reactivity of the epoxide ring in this compound allows for in situ modifications after the molecule has been anchored to a surface. The alkaline hydrolysis of phosphonate esters is a well-studied reaction, and its rate is influenced by the steric and electronic properties of the substituents. mdpi.com This selective hydrolysis can be used to generate phosphonic acids on the surface, which can further interact with the substrate or other molecules.
Furthermore, the epoxide ring can be opened by various nucleophiles after the phosphonate has been attached to the surface. This allows for the introduction of a wide range of functional groups, tailoring the surface properties for specific applications. For example, this strategy can be used to immobilize biologically active molecules or to create surfaces with specific wetting or adhesive properties.
Strategic Building Block for Complex Organic Scaffolds
Beyond its use in the synthesis of relatively simple molecules, this compound serves as a valuable building block for the construction of more complex organic scaffolds. Its bifunctional nature, with both an electrophilic epoxide and a nucleophilic phosphonate (after deprotonation), allows for its incorporation into a variety of molecular frameworks.
The ability to introduce both a hydroxyl group and a phosphonate moiety through the ring-opening reaction is a key feature. This di-functionalized unit can then be further elaborated. For example, the resulting hydroxyl group can be used as a handle for further reactions, while the phosphonate group can be transformed into other phosphorus-containing functionalities. nih.gov
The synthesis of functionalized pyrrolidin-2-yl)phosphonates, which are phosphonic analogues of the important amino acid proline, demonstrates the utility of phosphonate building blocks in creating complex, biologically relevant molecules. nih.govmdpi.comnih.govnih.govmdpi.com These syntheses often involve multi-step sequences where the phosphonate group plays a crucial role in directing the stereochemistry and providing a key functional handle. nih.govnih.gov The development of methods for the modular synthesis of phosphonylated scaffolds further expands the possibilities for creating diverse and complex molecules from simple phosphonate precursors. nih.govresearchgate.net
Synthesis of Nitrogen Heterocycles (e.g., Pyrrolidinylphosphonates, Dihydropyridines)
The synthesis of nitrogen-containing heterocycles is a significant area of medicinal chemistry, and phosphonate-containing analogues are of particular interest.
Pyrrolidinylphosphonates:
The pyrrolidine (B122466) ring is a core structure in many natural products and biologically active molecules. nih.gov The synthesis of functionalized (pyrrolidin-2-yl)phosphonates has been achieved through various strategies. One approach involves the diastereospecific 1,3-dipolar cycloaddition of a nitrone, such as N-benzyl-C-(diethoxyphosphoryl)nitrone, with an alkene. nih.govorganicchemistrydata.org For instance, the reaction with dimethyl maleate (B1232345) yields a substituted isoxazolidine, which can then be converted to a pyrrolidinylphosphonate derivative. nih.govwikipedia.org
A multi-step synthesis can lead to diversely substituted diethyl (pyrrolidin-2-yl)phosphonates. alfa-chemistry.combeilstein-journals.org Starting from bicyclic α-iminophosphonates, which can be synthesized via a [3+2] cyclocondensation, subsequent ring-opening and reduction steps can yield a variety of substituted pyrrolidines. researchgate.net The reduction of the imine functionality in (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate derivatives using reagents like sodium cyanoborohydride (NaBH₃CN) leads to the corresponding pyrrolidin-2-yl)phosphonates. alfa-chemistry.comresearchgate.net This method allows for the synthesis of 2,3-disubstituted, 2,2,3-trisubstituted, 2,3,4-trisubstituted, and 2,2,3,4-tetrasubstituted diethyl (pyrrolidine-2-yl) phosphonates. beilstein-journals.org
The following table summarizes examples of synthesized diethyl (pyrrolidin-2-yl)phosphonate derivatives and their characterization data. alfa-chemistry.com
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| Diethyl (2RS,3SR)-3-(3-chloro-4-fluorophenyl)carbamoyl)-2-phenylpyrrolidine-2-phosphonate hydrochloride | C₂₁H₂₆Cl₂FN₂O₄P | 53 | 115–116 |
| Diethyl (2RS,3SR)-3-cyclohexylcarbamoyl-2-phenylpyrrolidine-2-phosphonate hydrochloride | C₂₁H₃₄ClN₂O₄P | 93 | 172 |
Dihydropyridines:
1,4-dihydropyridines (DHPs) are another important class of nitrogen heterocycles, known for their applications as calcium channel blockers. organic-chemistry.orgyoutube.com The synthesis of DHP derivatives containing a phosphonate group can be achieved through the Hantzsch synthesis. youtube.com This typically involves a one-pot condensation reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia (B1221849) or an amine. youtube.com By using an aldehyde that contains a pyrazole (B372694) ring, for example, novel 1,4-dihydropyridine (B1200194) derivatives with a 5-chloropyrazole unit at the 4-position have been synthesized. youtube.com While not a direct transformation of this compound, this demonstrates a key method for creating phosphonate-bearing dihydropyridine (B1217469) structures. The introduction of a phosphonate group into the DHP ring system has been explored to create novel calcium antagonists. organic-chemistry.org
Construction of Polyfunctionalized Aminophosphonic Derivatives
The development of synthetic routes to polyfunctionalized aminophosphonic derivatives is of high interest due to their role as analogues of amino acids. alfa-chemistry.com The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates serves as a prime example of constructing such complex molecules. alfa-chemistry.combeilstein-journals.orgresearchgate.net
Starting from (3,4-dihydro-2H-pyrrol-2-yl)phosphonates, the reduction of the imine group provides access to 3-amido-substituted (pyrrolidine-2-yl)phosphonates. alfa-chemistry.comresearchgate.net This transformation converts an α-iminophosphonate into an α-aminophosphonate, which is a phosphonic analogue of an α-amino ester. alfa-chemistry.com Further functionalization can be achieved through reactions such as reductive amination. For example, a trisubstituted pyrrolidine-2-phosphonate can be reacted with an aldehyde like 4-bromobenzaldehyde (B125591) in the presence of a reducing agent to introduce an additional substituent on the nitrogen atom of the pyrrolidine ring. alfa-chemistry.com
The stereochemistry of these highly substituted molecules is crucial and can be determined using techniques like X-ray crystallographic analysis. alfa-chemistry.combeilstein-journals.org The following table presents crystal data for a representative polyfunctionalized pyrrolidinylphosphonate derivative. wikipedia.org
| Parameter | Value |
| Empirical Formula | C₂₁H₂₈N₂O₄PCl |
| Formula Weight | 438.87 |
| Crystal System | Orthorhombic |
| Space Group | P c a 2₁ |
| Unit cell dimensions | a = 12.645(4) Å, b = 13.977(5) Å, c = 25.770(9) Å |
| Volume | 4555(3) ų |
| Z | 8 |
Role in Wittig-Horner Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones, typically with high E-selectivity. tcichemicals.com This reaction involves the use of a phosphonate-stabilized carbanion, which is generated by treating a phosphonate with a base. wikipedia.org
While the HWE reaction is a cornerstone of organophosphorus chemistry, there is no direct literature evidence of this compound being used as a substrate in this transformation. The challenge lies in the fact that the carbon atom bearing the phosphonate group in this compound is part of the epoxide ring and lacks an anion-stabilizing group, which is generally required for the formation of the phosphonate carbanion under standard HWE conditions. organicchemistrydata.org
However, it is conceivable that this compound could serve as a precursor for a substrate in a subsequent HWE reaction. A plausible synthetic pathway would involve the initial ring-opening of the epoxide. For example, nucleophilic attack on one of the epoxide carbons would yield a β-hydroxyphosphonate. Subsequent oxidation of the newly formed hydroxyl group would generate a β-ketophosphonate. These β-ketophosphonates are known reactants in HWE reactions. organic-chemistry.org The resulting phosphonate carbanion, stabilized by the adjacent keto group, can then react with an aldehyde or ketone to form an α,β-unsaturated ketone.
The general mechanism of the HWE reaction starts with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming an intermediate oxaphosphetane. tcichemicals.com This intermediate then collapses to yield the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com The stereochemical outcome of the reaction, favoring the E-alkene, is influenced by factors such as the steric bulk of the reactants and the nature of the cation from the base used. organicchemistrydata.org
Derivatives and Analogues of Diethyl Oxiran 2 Yl Phosphonate
Hydroxyalkyl Phosphonate (B1237965) Derivatives
The synthesis of hydroxyalkyl phosphonate derivatives from diethyl (oxiran-2-yl)phosphonate can be achieved through nucleophilic ring-opening of the epoxide. A common strategy involves the use of an amine nucleophile, which simultaneously introduces both a hydroxyl and an amino group.
One established method involves reacting the parent epoxyalkylphosphonate with dibenzylamine. This reaction opens the epoxide ring to yield a 3-dibenzylamino-2-hydroxypropylphosphonate intermediate. The subsequent removal of the benzyl (B1604629) protecting groups via hydrogenolysis affords the final racemic diethyl 2-amino-1-hydroxyethylphosphonate or diethyl 3-amino-2-hydroxypropylphosphonate. This method provides a reliable route to these bifunctional phosphonate derivatives.
Vinyl Phosphonate Derivatives
The creation of vinyl phosphonate derivatives from this compound represents a valuable transformation, as the vinyl group can participate in various subsequent reactions, including polymerization and palladium-catalyzed cross-coupling reactions. nih.gov A direct conversion is not commonly cited, but a logical synthetic pathway can be proposed based on fundamental organic reactions.
This two-step approach would first involve the ring-opening of the epoxide with a halide source, such as magnesium bromide, to introduce a bromine atom adjacent to the hydroxyl group, forming a bromo-hydroxyalkylphosphonate. The subsequent step would be an elimination reaction. Treatment of this intermediate with a suitable base would remove the elements of water and the bromine atom, generating the carbon-carbon double bond of the vinyl phosphonate. The regioselectivity of the initial ring-opening and the conditions of the elimination step would be critical in determining the final product structure.
Aminophosphonic Acid Derivatives
Aminophosphonic acids are important structural motifs in medicinal chemistry. This compound serves as a key starting material for synthesizing these derivatives through epoxide ring-opening reactions with amine nucleophiles.
For instance, the reaction of racemic 2,3-epoxypropylphosphonate with sodium azide (B81097) in the presence of ammonium (B1175870) sulfate (B86663) yields diethyl 3-azido-2-hydroxypropylphosphonate. nih.gov This azido (B1232118) derivative is a versatile intermediate that can be reduced to the corresponding primary amine. Another approach involves the direct reaction with an amine. The use of dibenzylamine, as mentioned previously, leads to a protected amino alcohol. Subsequent deprotection and oxidation of the alcohol, if desired, can provide a route to various aminophosphonic acids. The choice of the amine nucleophile and the reaction conditions allows for the introduction of diverse substituents. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| (RS)-2,3-epoxypropylphosphonate | Sodium Azide | (NH₄)₂SO₄, MeOH, reflux, 4h | Diethyl 3-azido-2-hydroxypropylphosphonate | 95% nih.gov |
| Diethyl N-Bn-aziridinephosphonate | Trimethylsilyl azide | Neat, rt, 4 days | 3-azido-2-benzylaminopropylphosphonate | 84% nih.gov |
| Diethyl N-Boc-aziridinephosphonate | Acetic Acid | rt, 24h | Mixture of 3-acetoxy- and 2-acetoxypropylphosphonate | 95% nih.gov |
α-Hydroxyphosphonate Analogues
α-Hydroxyphosphonates are a well-studied class of organophosphorus compounds, typically synthesized via the Pudovik or Abramov reaction, which involves the addition of a phosphite (B83602) to a carbonyl compound. uni.lunih.gov To access these analogues from this compound, a synthetic strategy involving the isomerization of the epoxide to an aldehyde is a plausible route.
Epoxide-to-carbonyl isomerizations can be promoted by various catalysts. While specific examples for this compound are not prevalent in the literature, rhodium(I) complexes are known to catalyze the isomerization of alkyl aldehydes, indicating the feasibility of rearranging the carbon skeleton. google.com Once the corresponding aldehyde is formed, it can be directly subjected to a Pudovik-type reaction with a dialkyl phosphite to yield the desired α-hydroxyphosphonate. This two-stage process transforms the epoxide functionality into the α-hydroxyphosphonate moiety.
Fluorinated Epoxyalkylphosphonates and their Transformations
The introduction of fluorine into organic molecules can significantly alter their properties. The synthesis of fluorinated epoxyalkylphosphonates has been developed, providing access to a range of fluorinated phosphonate analogues. figshare.commdpi.comtandfonline.com These syntheses often start from fluorinated β-ketophosphonates, which are then converted to the corresponding fluorinated epoxyalkylphosphonates with high diastereoselectivity. figshare.com
These fluorinated epoxides are valuable intermediates. Their ring can be opened by various nucleophiles. For example, acid-promoted opening with bromide or azide nucleophiles can lead to β-amino-γ-hydroxy alkylphosphonates after subsequent reduction and protection steps. figshare.com Reaction with different amines typically yields β-hydroxy-γ-amino regioisomers. figshare.com These transformations highlight the utility of fluorinated epoxyalkylphosphonates as building blocks for creating complex, fluorine-containing phosphonic acid derivatives. figshare.comrsc.org
Cyclic Phosphonate Analogues
Cyclic phosphonates, or phostones, are another important class of derivatives. Their synthesis can be approached through intramolecular cyclization strategies. This compound can be a precursor to linear systems that are primed for cyclization.
A potential pathway involves the ring-opening of the epoxide with a bifunctional nucleophile. For example, reaction with a diol under appropriate conditions would yield a phosphonate with two terminal hydroxyl groups. This resulting dihydroxyalkylphosphonate could then undergo an intramolecular transesterification reaction, where one of the hydroxyl groups displaces an ethoxy group on the phosphorus atom, to form a cyclic phosphonate. The size of the resulting ring would depend on the chain length of the diol used in the initial ring-opening step. Ring-opening polymerization of cyclic phosphonates is also a known method to produce polyphosphonates. mdpi.comnih.gov More complex heterocyclic systems, such as functionalized (pyrrolidin-2-yl)phosphonates, can be synthesized via 1,3-dipolar cycloaddition reactions where a C-phosphorylated nitrone is a key intermediate.
Phosphonic Acid Derivatives through Dealkylation Strategies
The conversion of diethyl phosphonate esters to their corresponding phosphonic acids is a fundamental transformation, often required to unmask the active form of a phosphonate-based compound. This dealkylation is typically achieved by cleaving the P-O-C ester bonds.
A highly effective method for this transformation is the use of silyl (B83357) halides. Bromotrimethylsilane (TMSBr) is particularly reactive and selectively cleaves the dialkyl esters to form bis(trimethylsilyl) esters, which are then easily hydrolyzed to the phosphonic acid under neutral conditions. rsc.org While less reactive, chlorotrimethylsilane (B32843) (TMSCl) can also be used, especially at elevated temperatures in a suitable solvent like chlorobenzene. uni.lursc.org This method is advantageous for its cost-effectiveness and is suitable for large-scale preparations. rsc.org These conditions are often tolerated by a variety of other functional groups within the molecule, making it a versatile deprotection strategy. uni.lursc.org
Table of Dealkylation Reactions
| Substrate | Reagent | Conditions | Product | Conversion/Yield |
|---|---|---|---|---|
| Diethyl Phosphonates | TMSCl | Chlorobenzene, 130-140°C, 8-12h | Phosphonic Acids | Complete Conversion figshare.com |
| Diethyl PMPA | TMSCl (4.5 eq) | Chlorobenzene | PMPA | 75% Yield figshare.com |
Computational Chemistry and Mechanistic Insights for Diethyl Oxiran 2 Yl Phosphonate Reactions
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These studies help in identifying the most plausible reaction pathways by calculating the energies of reactants, products, intermediates, and transition states.
The ring-opening of epoxides is a cornerstone of organic synthesis, and the presence of the phosphonate (B1237965) group in diethyl (oxiran-2-yl)phosphonate introduces unique electronic and steric effects that influence the reaction mechanism. A pertinent example of a theoretical investigation in a similar system is the DFT study on the ring-opening mechanism of tetraethyl 2-aryl-1,2-epoxygembisphosphonates. uj.ac.za This study utilized the BP86 functional with the 6-31+G(d,p) and aug-cc-pVTZ basis sets to explore the breaking of the C-O bond of the oxirane ring. uj.ac.za Two primary transition states were identified, corresponding to the cleavage of the bond at the two different carbons of the epoxide ring. uj.ac.za The calculations revealed that the pathway involving the opening at the carbon atom also bearing the phosphonate groups (C2) was energetically more favorable, both in the gas phase and in the presence of solvents modeled using the conductor-like polarized continuum model (CPCM). uj.ac.za The influence of electron-donating and electron-withdrawing groups on the aryl substituent was also systematically investigated, showing a clear electronic influence on the transition state energies. uj.ac.za
These findings suggest that for this compound, the nucleophilic attack is likely to occur at one of the two carbons of the epoxide ring, proceeding through a transition state where the C-O bond is partially broken and a new bond with the nucleophile is partially formed. The regioselectivity of this attack, i.e., whether the nucleophile attacks the carbon bearing the phosphonate group or the other carbon, will be dictated by a combination of steric hindrance and electronic stabilization of the transition state. Computational modeling can precisely quantify these effects. For instance, in reactions catalyzed by Lewis acids, the coordination of the acid to the epoxide oxygen would be the first step, followed by nucleophilic attack. DFT calculations can model these interactions and determine the activation energy barriers for different pathways, thus predicting the most likely product. nih.govresearchgate.net
A general catalytic cycle for acid-catalyzed epoxide ring-opening involves the activation of the epoxide by the catalyst, followed by a nucleophilic substitution reaction. nih.gov DFT calculations can elucidate the geometry of the transition state, revealing whether the reaction proceeds through a classic S_N2-type backside attack or if there is some S_N1-like character with partial positive charge buildup on a carbon atom. nih.gov
Table 1: Representative Computational Methods for Studying Reaction Mechanisms
| Computational Method | Basis Set | Application in Epoxide Ring-Opening |
| Density Functional Theory (DFT) | 6-31+G(d,p), aug-cc-pVTZ | Calculation of transition state energies, reaction pathways, and activation barriers. |
| Conductor-like Polarized Continuum Model (CPCM) | N/A | Implicitly models the effect of solvents on the reaction mechanism and energetics. |
| Intrinsic Reaction Coordinate (IRC) | N/A | Verifies that a calculated transition state connects the correct reactant and product. |
Stereochemical Prediction in Phosphonate Transformations
The reactions of chiral molecules like this compound often lead to the formation of stereoisomeric products. Predicting the stereochemical outcome of these reactions is a significant challenge in organic synthesis. Computational chemistry offers powerful tools to forecast which stereoisomer will be preferentially formed.
The stereochemistry of the products is determined at the transition state. By calculating the energies of all possible diastereomeric transition states, one can predict the major product of a reaction. The transition state with the lowest energy will correspond to the fastest-forming product, in accordance with the Curtin-Hammett principle.
A relevant example is the computational study of the chiral phosphoric acid-catalyzed conversion of epoxides to thiiranes. nih.gov In this study, DFT calculations were used to understand the origin of enantioselectivity. The model revealed that the steric interactions between the epoxide and the bulky substituents on the chiral catalyst in the enantioselectivity-determining transition state were responsible for the observed stereochemical outcome. nih.gov The calculations showed that distortion of the catalyst to accommodate the substrate is a key factor in determining which enantiomer of the product is formed in excess. nih.gov
In the context of this compound, consider its reaction with a nucleophile. If the starting epoxide is enantiomerically pure, the ring-opening reaction can proceed with either inversion or retention of configuration at the attacked carbon atom. For an S_N2-type mechanism, inversion of stereochemistry is expected. Computational modeling can confirm this by analyzing the geometry of the lowest energy transition state. Furthermore, in reactions leading to the formation of a new stereocenter, the relative energies of the transition states leading to the different diastereomers can be calculated to predict the diastereomeric ratio (d.r.) of the product. Experimental determination of stereochemistry in related phosphonates has been achieved using techniques like NOESY NMR, which can be supported and rationalized by conformational analysis at a computational level. nih.gov
Table 2: Factors Influencing Stereochemical Outcome in Epoxide Ring-Opening
| Factor | Description | Computational Approach |
| Reaction Mechanism | Whether the reaction is S_N1-like or S_N2-like. S_N2 reactions are stereospecific. | Analysis of the geometry and nature of the transition state. |
| Steric Hindrance | The non-bonded interactions between the nucleophile, substrate, and any catalyst. | Calculation of the energies of different transition state geometries. |
| Catalyst-Substrate Interactions | In catalyzed reactions, the way the chiral catalyst complexes with the epoxide. | Modeling the catalyst-substrate complex and the subsequent transition states. |
| Electronic Effects | The electronic influence of substituents on the stability of the transition states. | Analysis of the electronic structure of the transition states. |
Electronic Structure Analysis and Reactivity Correlation
The inherent reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for a detailed analysis of the electronic properties of this compound, and these properties can be correlated with its observed chemical behavior.
Key electronic descriptors include the energies and distributions of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a nucleophilic attack on the epoxide, the LUMO is of particular interest. The regions of the molecule where the LUMO is localized indicate the most electrophilic sites, i.e., the sites most susceptible to attack by a nucleophile. For this compound, the LUMO is expected to have significant contributions from the C-O antibonding orbitals of the epoxide ring, making the ring carbons electrophilic. youtube.com
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would show a negative potential around the oxygen atoms (both the epoxide and phosphonate oxygens) and a positive potential around the epoxide carbons, further confirming their electrophilicity.
Table 3: Key Electronic Properties and Their Correlation with Reactivity
| Electronic Property | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. Related to the ability to donate electrons. | Indicates the molecule's potential as a nucleophile (though less relevant for its epoxide reactivity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Related to the ability to accept electrons. | A lower LUMO energy indicates higher electrophilicity of the epoxide ring. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Visually identifies the electrophilic (positive potential) and nucleophilic (negative potential) sites. |
| Atomic Charges | The partial charge assigned to each atom in the molecule. | Quantifies the electrophilicity of the epoxide carbons. |
| Fukui Functions | A local reactivity descriptor that indicates the change in electron density at a given point when the total number of electrons is changed. | Predicts the most likely sites for nucleophilic, electrophilic, and radical attack. |
Future Research Directions in Diethyl Oxiran 2 Yl Phosphonate Chemistry
Development of Novel Stereoselective Methodologies for Diethyl (oxiran-2-yl)phosphonate Synthesis
The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active compounds. For this compound, which possesses a chiral center at the epoxide ring, the development of efficient stereoselective synthetic methods is a key area for future research. Current methodologies often result in racemic mixtures, necessitating challenging and often inefficient resolution steps. khanacademy.org Future endeavors will likely focus on the development of asymmetric epoxidation of the corresponding vinylphosphonate (B8674324) precursor.
Promising avenues include the use of chiral catalysts, such as those based on transition metals complexed with chiral ligands. For instance, the Sharpless asymmetric epoxidation, which has been successfully applied to other allylic alcohols, could be adapted for the synthesis of enantioenriched epoxyphosphonates. nih.gov Research into novel chiral catalysts, potentially based on earth-abundant and non-toxic metals, will be a significant trend. Furthermore, organocatalysis, which utilizes small organic molecules to induce stereoselectivity, presents a powerful alternative to metal-based systems and is an area ripe for exploration in the context of epoxyphosphonate synthesis. mdpi.com The development of enantioselective Pudovik and Abramov reactions, which form the C-P bond, could also be a viable strategy to access chiral α-hydroxyphosphonates that can then be converted to the target epoxide.
Exploration of New Catalytic Systems for this compound Transformations
The reactivity of the epoxide ring in this compound makes it a versatile intermediate for a wide range of chemical transformations. Future research will undoubtedly focus on the discovery and development of new catalytic systems to control the regioselectivity and stereoselectivity of its ring-opening reactions. This will unlock access to a diverse array of functionalized phosphonates that are not readily accessible through current methods.
The use of Lewis acids and Brønsted acids to activate the epoxide ring is well-established, but the development of milder and more selective catalysts is an ongoing challenge. nih.gov Future research may explore the use of frustrated Lewis pairs, which have shown unique reactivity in activating small molecules, for the ring-opening of epoxyphosphonates. Furthermore, the application of photoredox catalysis could enable novel, radical-based transformations of this compound, leading to unprecedented molecular scaffolds.
Enzyme-catalyzed transformations represent another exciting frontier. nih.govmdpi.com Lipases, epoxide hydrolases, and other enzymes could be employed for the kinetic resolution of racemic this compound or for the regio- and stereoselective ring-opening with various nucleophiles. nih.gov The directed evolution of enzymes could further tailor their activity and selectivity for this specific substrate, opening up possibilities for highly efficient and environmentally friendly synthetic routes.
Green Chemistry Approaches to Epoxy Phosphonate (B1237965) Synthesis and Reactions
The principles of green chemistry are increasingly influencing the direction of chemical research, and the synthesis and reactions of this compound are no exception. rsc.org Future research in this area will aim to develop more sustainable and environmentally benign methodologies.
A key focus will be the replacement of hazardous and volatile organic solvents with greener alternatives. thieme-connect.com Water, ionic liquids, and deep eutectic solvents are promising media for phosphonate synthesis and will likely be explored for the preparation and transformation of this compound. thieme-connect.combenthamdirect.com Solvent-free reaction conditions, often in conjunction with microwave or ultrasound irradiation, also offer a powerful approach to reduce waste and energy consumption. rsc.org
The development of reusable catalysts is another important aspect of green chemistry. rsc.org Heterogenizing homogeneous catalysts by immobilizing them on solid supports, such as polymers or silica (B1680970), can facilitate their separation and recycling. Furthermore, the use of flow chemistry, where reagents are continuously pumped through a reactor, can offer improved safety, efficiency, and scalability for the synthesis and subsequent reactions of this compound. lew.royoutube.com This approach can also enable the use of hazardous reagents in a more controlled and safer manner.
| Green Chemistry Approach | Potential Benefits for this compound Chemistry |
| Alternative Solvents | Reduced environmental impact, improved safety, potential for enhanced reactivity and selectivity. thieme-connect.combenthamdirect.com |
| Solvent-Free Synthesis | Minimized waste, reduced energy consumption, simplified work-up procedures. rsc.org |
| Reusable Catalysts | Lowered costs, reduced metal contamination of products, simplified purification. rsc.org |
| Flow Chemistry | Improved safety and control, enhanced efficiency and scalability, potential for automation. lew.royoutube.com |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts, use of renewable resources. nih.govmdpi.com |
Advanced Applications in Complex Bioactive Molecule Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly those with potential biological activity. nih.gov Future research will continue to exploit its reactivity to access novel phosphonate-containing compounds with applications in medicine and agriculture.
A significant area of interest is the synthesis of analogues of the natural antibiotic fosfomycin (B1673569). nih.gov The epoxide and phosphonate moieties are key pharmacophores, and the development of new synthetic routes starting from this compound could lead to the discovery of new antibiotics with improved activity or a broader spectrum. The ring-opening of the epoxide with various nucleophiles can generate a library of fosfomycin analogues for structure-activity relationship studies.
Furthermore, this compound can serve as a precursor for the synthesis of antiviral and anticancer pronucleotides. nih.govfrontiersin.org The phosphonate group can act as a stable phosphate (B84403) mimic, and the functionalized side chain derived from the epoxide can be designed to interact with specific biological targets. The development of efficient and modular synthetic strategies using this building block will be crucial for advancing the field of medicinal chemistry. The synthesis of functionalized pyrrolidin-2-yl)phosphonates from related precursors also highlights the potential for creating diverse heterocyclic structures with biological relevance. nih.gov
| Bioactive Target | Role of this compound |
| Fosfomycin Analogues | Provides the core epoxyphosphonate scaffold for modification. nih.gov |
| Antiviral Nucleoside Phosphonates | Serves as a versatile precursor for the phosphonate moiety and functionalized side chains. nih.gov |
| Enzyme Inhibitors | Can be used to synthesize transition-state analogues containing the phosphonate group. |
| Bioactive Heterocycles | Acts as a starting material for the construction of complex ring systems. nih.gov |
Q & A
Q. What critical synthetic steps ensure high purity of Diethyl (1-Diazo-2-oxopropyl)phosphonate?
- Methodological Answer: Key steps include:
- Using fresh sodium hydride (NaH) to avoid hydroxide contamination, which generates the byproduct DAMP (diethyl diazomethylphosphonate) .
- Maintaining an inert atmosphere (argon) to prevent side reactions with moisture or oxygen .
- Employing anhydrous toluene as the solvent and efficient stirring (e.g., overhead stirrer) to handle the heterogeneous reaction mixture .
- Purification via silica gel chromatography (eluent: 1:1 ethyl acetate-hexanes) to isolate the product (Rf = 0.24) .
Q. What safety protocols are essential during synthesis?
- Methodological Answer:
- Conduct a hazard assessment for reagents like NaH, sulfonyl azides, and solvents (e.g., toluene, THF) using guidelines from Prudent Practices in the Laboratory .
- Perform Differential Scanning Calorimetry (DSC) to evaluate thermal stability of reagents and products .
- Dispose of waste (e.g., sulfonamide byproducts) according to local regulations and Chapter 8 of Prudent Practices .
Q. How is the compound characterized post-synthesis?
- Methodological Answer:
- 31P NMR to confirm the phosphorus environment (e.g., chemical shifts in the phosphonate range) .
- TLC analysis (silica gel, 1:1 ethyl acetate-hexanes) to monitor purity and distinguish from DAMP .
- Chromatographic separation to remove trace impurities, though DAMP may co-elute .
Advanced Questions
Q. How can hydroxide-mediated side reactions be minimized during synthesis?
- Methodological Answer:
- Use NaH with minimal NaOH contamination (e.g., freshly opened 60% dispersion in mineral oil). Impure NaH promotes DAMP formation via hydroxide cleavage of the diazo group .
- Store NaH under anhydrous conditions and avoid prolonged exposure to air .
Q. What mechanistic pathways enable cycloaddition reactions with this compound?
- Methodological Answer:
- The diazo group undergoes 1,3-dipolar cycloaddition with dipolarophiles (e.g., alkenes, alkynes) to form phosphorylated pyrazoles or triazolines .
- Under mild base (e.g., K2CO3/MeOH), the acetyl group is cleaved to generate the Seyferth-Gilbert reagent (DAMP), which reacts with aldehydes to form alkynes via vinylidene carbene intermediates .
Q. How can chromatographic separation challenges with DAMP be addressed?
- Methodological Answer:
- Optimize eluent polarity (e.g., gradient elution with ethyl acetate-hexanes) to exploit slight differences in Rf (DAMP is more polar) .
- Consider alternative purification methods like recrystallization or selective derivatization of DAMP .
Q. What role does the sulfonyl azide reagent play in diazo transfer efficiency?
- Methodological Answer:
- 4-Acetamidobenzenesulfonyl azide is preferred due to its stability and the insolubility of its sulfonamide byproduct, which simplifies filtration .
- Avoid less stable azides (e.g., tosyl azide) to prevent decomposition during reaction .
Q. How can the synthesis be scaled up while maintaining efficiency?
- Methodological Answer:
- Use an overhead stirrer to manage large volumes of the heterogeneous mixture after sulfonamide precipitation .
- Control the addition rate of NaH and sulfonyl azide to prevent exothermic runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
